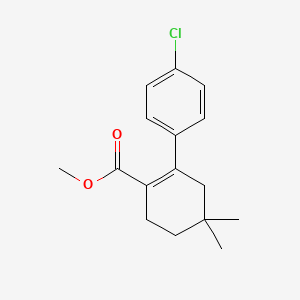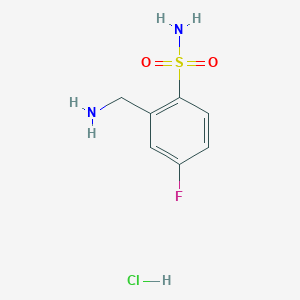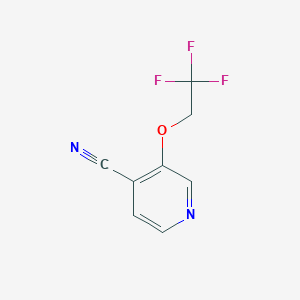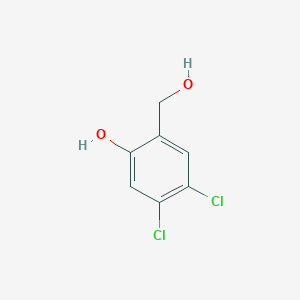![molecular formula C14H23BN2O3 B1469417 2-[4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazo-1-il]Ciclo-pentanol CAS No. 1313726-16-7](/img/structure/B1469417.png)
2-[4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirazo-1-il]Ciclo-pentanol
Descripción general
Descripción
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol is a useful research compound. Its molecular formula is C14H23BN2O3 and its molecular weight is 278.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Derivados Dialílicos
El compuesto es una materia prima importante en la síntesis de derivados dialílicos que actúan como reguladores de FLAP . FLAP (proteína activadora de la 5-lipooxigenasa) es una proteína ampliamente distribuida en el sistema nervioso central, cuya función es regular la activación de la enzima 5-lipooxigenasa .
Análisis de la Estructura Cristal
La estructura cristalina del compuesto se ha estudiado mediante difracción de rayos X y análisis conformacional . Esto ayuda a comprender las propiedades físicas y químicas del compuesto .
Estudio de la Teoría del Funcional de la Densidad (DFT)
La estructura molecular del compuesto se ha calculado adicionalmente mediante la teoría del funcional de la densidad (DFT) . Los datos calculados son consistentes con los resultados de la difracción de rayos X .
Análisis del Potencial Electroestático
DFT se ha utilizado para calcular y analizar el potencial electrostático de las moléculas, así como los orbitales fronterizos moleculares para un análisis adicional de las propiedades físicas y químicas del compuesto .
Análisis de los Puentes de Hidrógeno
Con base en la superficie de Hirshfeld calculada y la huella digital bidimensional de las moléculas, se ha abordado la formación de puentes de hidrógeno en las células y la entrada de diversas fuerzas .
Síntesis de Derivados del Ácido Bórico
N-(2-fluoro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)fenil)-3-metil-butanamida es un derivado importante del ácido bórico . El compuesto del título se obtiene mediante una reacción de sustitución de dos pasos .
Síntesis de Compuestos que Contienen Flúor
Los compuestos que contienen flúor también se utilizan ampliamente en medicina . La fuerte electronegatividad de los átomos de flúor aumenta la afinidad al carbono, por lo tanto, los fármacos que contienen flúor tienen las ventajas de una alta actividad biológica, una fuerte estabilidad y resistencia a los fármacos .
Síntesis de Copolímeros
Se emplea en la síntesis, las propiedades ópticas y electroquímicas de nuevos copolímeros basados en unidades de benzotiadiazol y areno ricas en electrones .
Propiedades
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)10-8-16-17(9-10)11-6-5-7-12(11)18/h8-9,11-12,18H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDUGLBMWAEWOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCC3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1469336.png)


![1-{5-Chloro-2-[(1-methylethyl)sulfonyl]phenyl}methanamine hydrochloride](/img/structure/B1469341.png)

![Ethyl 3,6-dichloro-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1469346.png)

![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)

![2-Phenylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1469354.png)



